molecular formula C20H23N5O B2377574 N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide CAS No. 1421526-63-7

N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide

Cat. No. B2377574
CAS RN: 1421526-63-7
M. Wt: 349.438
InChI Key: CGFWSNDEQGPXGF-UHFFFAOYSA-N
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Description

“N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide” is a complex organic compound. It contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This moiety is fused to a benzene ring . It also contains an azepane ring, which is a seven-membered saturated ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole group attached to a picolinamide moiety via a methylene bridge, and an azepane ring attached to the picolinamide moiety .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzimidazole and azepane moieties. Benzimidazoles are known to participate in various chemical reactions, particularly those involving electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzimidazole group could contribute to its aromaticity and potentially its fluorescence .

Scientific Research Applications

Corrosion Inhibition

N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide and its derivatives have been explored for their effectiveness in corrosion inhibition. Studies have demonstrated the potential of benzimidazole derivatives in protecting metals such as N80 steel in hydrochloric acid environments. These compounds exhibit high corrosion inhibition efficiency, attributed to their interaction with the metal surface, potentially forming protective layers. The effectiveness of these inhibitors has been confirmed through various techniques, including weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). Furthermore, quantum chemical calculations provide insights into the molecular interactions contributing to their inhibitory action (Yadav et al., 2016).

Synthesis and Chemical Reactivity

The compound has relevance in the synthesis and chemical reactivity of various heterocyclic compounds. Research involving Rh(III)-catalyzed C-H activation and cycloaddition processes has been significant for the selective synthesis of complex molecular architectures, such as spiro dihydroisoquinolinones and furan-fused azepinones. These processes highlight the utility of benzimidazole derivatives in constructing biologically relevant heterocycles under mild conditions, emphasizing their role in synthetic organic chemistry (Cui, Zhang, & Wu, 2013).

Antioxidant Activity

Benzimidazole derivatives have also been investigated for their antioxidant properties. The structural backbone of N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide can be modified to yield compounds with significant antioxidant activity. This is evidenced by studies on related structures, showcasing their potential in scavenging free radicals and inhibiting oxidative processes. These findings are crucial for the development of new antioxidants for use in pharmaceuticals and food preservation (Elmastaş et al., 2018).

Fluorescent Chemosensors

The structural motif of benzimidazole derivatives, similar to N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide, has been utilized in developing fluorescent chemosensors. These sensors are capable of detecting nitroaromatic explosives, such as picric acid, at picogram levels. This application is particularly relevant for environmental monitoring and security, demonstrating the versatility of benzimidazole-based compounds in sensing technologies (Xiong et al., 2014).

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. Given the known activities of some benzimidazole derivatives, it could be interesting to explore its potential uses in medicinal chemistry .

properties

IUPAC Name

4-(azepan-1-yl)-N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c26-20(22-14-19-23-16-7-3-4-8-17(16)24-19)18-13-15(9-10-21-18)25-11-5-1-2-6-12-25/h3-4,7-10,13H,1-2,5-6,11-12,14H2,(H,22,26)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFWSNDEQGPXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC(=NC=C2)C(=O)NCC3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide

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